molecular formula C16H11ClN2O2 B1582942 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol CAS No. 3566-94-7

1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol

Cat. No. B1582942
CAS RN: 3566-94-7
M. Wt: 298.72 g/mol
InChI Key: HQKOBNMULFASAN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol is a chemical compound that has been used in various research and development applications . It is also known by its CAS Number: 67338-35-6 and has a linear formula of C14H13ClN2O .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction . For example, the structure of 1-(5-chloro-2-hydroxyphenyl)- N - (1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by means of X-ray diffraction analysis .

Scientific Research Applications

Ozonolysis Studies

  • Ozonolysis Reactions : Research by Matsui, Shibata, and Takase (1984) explored the ozonolysis of 1-phenylazo-2-naphthol, a compound closely related to 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol. They discovered that it reacts with ozone to yield various compounds like benzene, chlorobenzene, and phenol, among others. The mechanism was explained as an electrophilic attack of ozone on the hydrazone tautomer of 1-phenylazo-2-naphthol (Matsui, Shibata, & Takase, 1984).

Biochemical Reactions

  • 1-Naphthol 2-hydroxylase Characterization : Trivedi, Majhi, and Phale (2014) studied 1-Naphthol 2-hydroxylase, which catalyzes the conversion of 1-naphthol to dihydroxynaphthalene. This study is relevant due to the structural similarity of 1-naphthol to 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol. The enzyme was found to have narrow substrate specificity, with implications for biochemical applications (Trivedi, Majhi, & Phale, 2014).

Metabolic Studies

  • Metabolism in Rabbit : Childs and Clayson (1966) investigated the metabolism of 1-phenylazo-2-naphthol in rabbits, which provides insights into how similar compounds like 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol might be metabolized in biological systems. They identified various metabolites, contributing to our understanding of the metabolic pathways (Childs & Clayson, 1966).

Chemical Synthesis and Properties

  • Synthesis and Piezoelectric Properties : Zhang, Han, Ye, and Xiong (2010) conducted a study on the synthesis and characterization of compounds related to 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol. They synthesized a noncentrosymmetric compound with interesting piezoelectric properties, indicating potential applications in materials science (Zhang, Han, Ye, & Xiong, 2010).

Environmental Applications

  • Photofading Studies : Kuramoto and Kitao (2008) investigated the photofading of 1-(Substituted phenylazo)-2-naphthols, including compounds similar to 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol. Understanding their photofading behavior is crucial for environmental applications, such as dye degradation and pollution control (Kuramoto & Kitao, 2008).

Analytical Chemistry Applications

  • Spectrophotometric Determination : Wada, Yuchi, and Nakagawa (1983) utilized a derivative of 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol in a flow-injection system for magnesium determination. This highlights its potential use in analytical chemistry for metal ion detection (Wada, Yuchi, & Nakagawa, 1983).

Environmental Biotechnology

  • Enhanced 1-Naphthol Synthesis : Canada, Iwashita, Shim, and Wood (2002) used directed evolution to enhance the activity of toluene ortho-monooxygenase for increased synthesis of 1-naphthol and improved degradation of chlorinated ethenes. Given the structural similarity to 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol, this study is relevant for potential biotechnological applications (Canada, Iwashita, Shim, & Wood, 2002).

Fluorescence Probing

  • Detecting Hypochlorite : Li, Yin, Huo, Xiong, Chao, and Zhang (2016) developed ratiometric fluorescence probes using 2-naphthol and its derivatives for detecting hypochlorite. This research provides insights into the potential of similar compounds, like 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol, in the development of sensitive fluorescence probes (Li, Yin, Huo, Xiong, Chao, & Zhang, 2016).

Safety And Hazards

The safety data sheet for a related compound, 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKOBNMULFASAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205220
Record name 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol
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Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol

CAS RN

3566-94-7
Record name 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol
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Record name 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol
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Record name Flazo Orange
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Record name 1-[2-(5-Chloro-2-hydroxyphenyl)diazenyl]-2-naphthalenol
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Record name 1-(5-chloro-2-hydroxyphenylazo)-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ueno, T Imamura - CRC Handbook of Organic Analytical …, 2017 - books.google.com
Source and Method of Synthesis All compounds are commercially available. These azo dyes are synthesized by the standard procedure of azo coupling reaction. Namely,(1) from …
Number of citations: 1 books.google.com

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